molecular formula C15H16ClN3O3 B1678676 2-Butyl-5-chloro-3-(4-nitro-benzyl)-3h-imidazole-4-carbaldehyde CAS No. 114773-20-5

2-Butyl-5-chloro-3-(4-nitro-benzyl)-3h-imidazole-4-carbaldehyde

Cat. No. B1678676
M. Wt: 321.76 g/mol
InChI Key: MXOCRZVWJNLURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NIC is an inhibitor of host invasion. It acts by targeting malaria merozoite surface protein-1 (MSP-1). It is also an inhibitor of VEGF binding to immobilized heparin.

properties

CAS RN

114773-20-5

Product Name

2-Butyl-5-chloro-3-(4-nitro-benzyl)-3h-imidazole-4-carbaldehyde

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

2-butyl-5-chloro-3-[(4-nitrophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C15H16ClN3O3/c1-2-3-4-14-17-15(16)13(10-20)18(14)9-11-5-7-12(8-6-11)19(21)22/h5-8,10H,2-4,9H2,1H3

InChI Key

MXOCRZVWJNLURA-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)[N+](=O)[O-])C=O)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)[N+](=O)[O-])C=O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NIC; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1 g of 1-(4-nitrobenzyl)-2-butyl-4-chloro-5-hydroxymethyl imidazole and 5 g of activated MnO2 in CH2Cl2 was stirred at room temperature for 16 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give a thick oil which was purified by flash column chromatography on silica gel (Hexane:ethyl acetate=1.5:1 elution). The desired compound was obtained as a colorless solid, 0.76 g; m.p. 88°-89°; NMR (200 MHz, CDCl3): δ 9.74 (2, 1 h); 5.64 (s, 2H); 2.63 (t, 3H, J=7.4 Hz); 1.68 (m, 2H); 1.34 (m, 2H); 0.89 (t, 3H, J=7.3 Hz).
Name
1-(4-nitrobenzyl)-2-butyl-4-chloro-5-hydroxymethyl imidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
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Extracted from reaction SMILES
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reactant
Reaction Step One
Name
CCCCc1nc(Cl)c(CO)n1Cc1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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